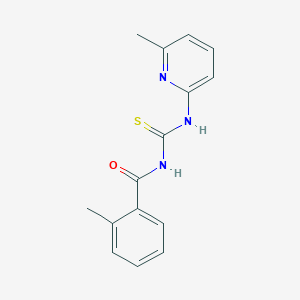
N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound allows it to interact with different molecular targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline . The reaction is carried out in the presence of potassium thiocyanate, which facilitates the formation of the thiourea moiety. The compound is then crystallized and characterized using various spectroscopic techniques, including infrared spectroscopy, ultraviolet-visible spectroscopy, and nuclear magnetic resonance spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the compound is typically produced in crystalline form for ease of handling and application.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-benzoyl-N’-(6-methyl-2-pyridinyl)thiourea
- 4-methyl-N-[(2-pyridine-2-yl-ethyl)carbamothioyl]benzamide
- 2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine
Uniqueness
N-(2-methylbenzoyl)-N'-(6-methyl-2-pyridinyl)thiourea is unique due to its specific structural features, such as the presence of both a benzamide and a thiourea moiety. This dual functionality allows it to interact with a wide range of molecular targets, making it more versatile compared to similar compounds. Additionally, its ability to form stable complexes with transition metals further enhances its applicability in various fields.
Properties
Molecular Formula |
C15H15N3OS |
|---|---|
Molecular Weight |
285.4g/mol |
IUPAC Name |
2-methyl-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H15N3OS/c1-10-6-3-4-8-12(10)14(19)18-15(20)17-13-9-5-7-11(2)16-13/h3-9H,1-2H3,(H2,16,17,18,19,20) |
InChI Key |
UYWUAUKZGVKBJN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-({[(4-methoxy-3-nitrophenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B410374.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410375.png)
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-N'-{3-nitro-4-methoxybenzoyl}thiourea](/img/structure/B410377.png)
![N-[[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B410378.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B410385.png)
![4-methoxy-N-[(4-phenyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B410387.png)

![N-[(5-bromopyridin-2-yl)carbamothioyl]-4-methoxybenzamide](/img/structure/B410389.png)
![4-methoxy-N-{[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B410390.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B410392.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-4-methoxybenzamide](/img/structure/B410394.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-N'-(4-methoxybenzoyl)thiourea](/img/structure/B410396.png)
